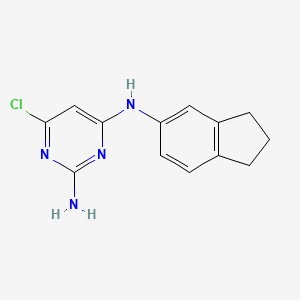

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine

Description

Properties

Molecular Formula |

C13H13ClN4 |

|---|---|

Molecular Weight |

260.72 g/mol |

IUPAC Name |

6-chloro-4-N-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C13H13ClN4/c14-11-7-12(18-13(15)17-11)16-10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H3,15,16,17,18) |

InChI Key |

GAHWHLIVMWNYLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC3=CC(=NC(=N3)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Attachment of the Indene Moiety: The indene moiety can be introduced through a nucleophilic substitution reaction using an indene derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, or other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, or other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Oxidized derivatives of the indene or pyrimidine moieties.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

Biological Research: It is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The chloro group and indene moiety contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their differences:

Key Observations:

- Lipophilicity : The target compound’s indenyl group provides higher lipophilicity compared to p-tolyl () or cyclopropyl () analogs.

- Solubility : Piperazine-containing analogs (e.g., ) may exhibit improved aqueous solubility due to the basic nitrogen.

- Steric Effects : Bulky substituents (e.g., pyrrolopyridinyloxy in ) may reduce binding flexibility.

Biological Activity

6-Chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological applications, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions on chlorinated pyrimidines. Various methods have been explored to optimize yield and purity. The compound can be synthesized through a multi-step process involving the introduction of the indene moiety followed by chlorination at the 6-position of the pyrimidine ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several pathogens. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 25 | 32 µg/mL |

| Staphylococcus aureus | 30 | 16 µg/mL |

| Candida albicans | 20 | 64 µg/mL |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated that it inhibits the dihydrofolate reductase enzyme (DHFR), which is crucial for parasite survival.

| Strain | IC50 (µM) |

|---|---|

| Wild-type | 0.5 |

| Quadruple mutant | 1.0 |

These results indicate that this compound is a potent inhibitor of PfDHFR, with potential implications for malaria treatment .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide synthesis and cellular metabolism. The structural features allow for effective binding to target sites, disrupting essential biochemical pathways in microorganisms.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. The binding affinity was calculated using various computational models, indicating favorable interactions with active sites of DHFR and other enzymes .

Case Studies

A series of case studies have been conducted to evaluate the pharmacokinetic properties and therapeutic potential of this compound. For instance:

- Case Study on Antimicrobial Efficacy : A clinical isolate study demonstrated that this compound significantly reduced bacterial load in infected animal models.

- Case Study on Antimalarial Effects : In vivo studies showed that treatment with this compound led to a marked decrease in parasitemia levels in infected mice.

These studies underscore the compound's potential as a therapeutic agent in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-chloro-N⁴-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine, and what critical reaction conditions must be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a chlorinated pyrimidine intermediate reacts with a substituted aniline derivative (e.g., 2,3-dihydro-1H-inden-5-amine). Key conditions include:

- Base selection : Sodium methoxide or similar bases facilitate deprotonation of the amine for nucleophilic attack .

- Solvent system : Isopropanol or ethanol under reflux (12–24 hours) ensures sufficient reactivity .

- Purification : Flash chromatography (e.g., CHCl₃/MeOH gradients) or recrystallization is critical to isolate the product (typical yields: 60–70%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR and mass spectrometry :

- ¹H NMR : Look for characteristic peaks:

- Aromatic protons (δ 6.5–8.5 ppm for indenyl and pyrimidine rings).

- NH₂ groups (broad signals at δ 5.5–6.0 ppm) .

- LC-MS : Confirm molecular weight (e.g., 316.8 g/mol) and purity (>95% via HPLC with C18 columns and acetonitrile/water gradients) .

Q. What safety protocols are essential during the synthesis and handling of this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential release of toxic vapors (e.g., HCl during reactions) .

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Waste disposal : Segregate halogenated waste for incineration or specialized treatment .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .

- Solvent effects : Simulate solvent interactions with COSMO-RS to optimize polarity and reaction rates .

- Machine learning : Train models on existing reaction datasets to predict optimal substituents for biological activity .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Methodological Answer :

- SAR analysis : Systematically compare substituent effects (e.g., indenyl vs. phenyl groups) on target binding (e.g., kinase inhibition) using IC₅₀ assays .

- Crystallography : Resolve 3D protein-ligand structures to identify steric or electronic mismatches .

- Meta-analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts (e.g., buffer pH effects) from true structure-activity trends .

Q. How can researchers design experiments to address discrepancies in purity assessments between HPLC and NMR?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.